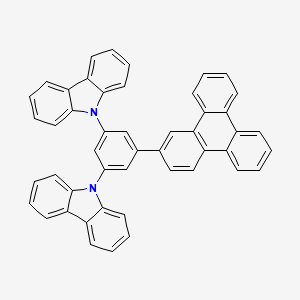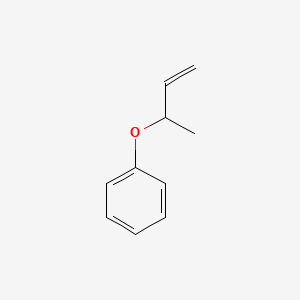
Ether, 1-methylallyl phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ether, 1-methylallyl phenyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a phenyl group (C6H5) and a 1-methylallyl group (CH2=CH-CH2-CH3) connected via an oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 1-methylallyl phenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-methylallyl phenyl ether, the phenoxide ion (C6H5O-) would react with 1-methylallyl bromide (CH2=CH-CH2-CH2Br) under basic conditions .
Industrial Production Methods
Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is typically limited to symmetrical ethers. For unsymmetrical ethers like 1-methylallyl phenyl ether, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
化学反応の分析
Types of Reactions
1-methylallyl phenyl ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for aromatic ethers.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Cleavage: Ethers can be cleaved by strong acids like HI or HBr to form alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are used for ether cleavage.
Major Products
Oxidation: Formation of phenolic compounds.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Cleavage: Formation of phenol and 1-methylallyl halide.
科学的研究の応用
1-methylallyl phenyl ether has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-methylallyl phenyl ether involves its interaction with molecular targets through its ether linkage and aromatic ring. The phenyl group can participate in π-π interactions, while the ether oxygen can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
類似化合物との比較
Similar Compounds
Anisole (methyl phenyl ether): Similar structure but with a methoxy group instead of a 1-methylallyl group.
Phenetole (ethyl phenyl ether): Similar structure but with an ethoxy group instead of a 1-methylallyl group.
Benzyl methyl ether: Similar structure but with a benzyl group instead of a 1-methylallyl group.
Uniqueness
1-methylallyl phenyl ether is unique due to the presence of the 1-methylallyl group, which imparts different chemical properties and reactivity compared to other ethers. This unique structure allows for specific applications and interactions that are not possible with simpler ethers .
特性
CAS番号 |
22509-78-0 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
but-3-en-2-yloxybenzene |
InChI |
InChI=1S/C10H12O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChIキー |
DTMRXFIDQOGVJS-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
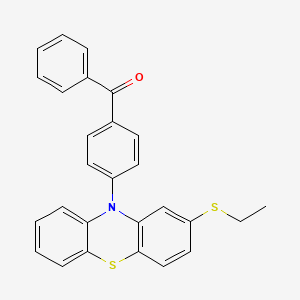
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
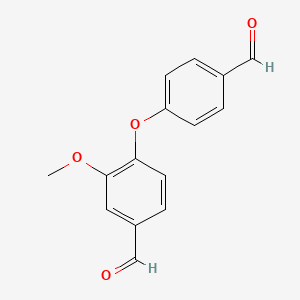
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
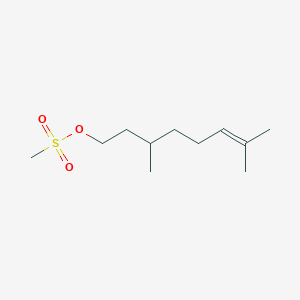
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
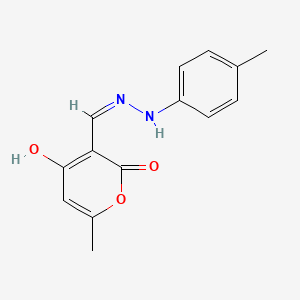
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
